![molecular formula C9H8N4O2 B2690207 methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate CAS No. 1279815-76-7](/img/structure/B2690207.png)
methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
Anticancer Properties
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate exhibits promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell division and induces apoptosis, making it a candidate for further drug development .
Antifungal Activity
This compound has demonstrated antifungal properties against pathogenic fungi. It inhibits fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways. Researchers are investigating its efficacy against specific fungal infections, including candidiasis and aspergillosis .
Anti-inflammatory Effects
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate shows anti-inflammatory potential. It modulates inflammatory mediators, such as cytokines and prostaglandins, which play crucial roles in immune responses. This property makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antiviral Applications
Studies have explored the antiviral activity of this compound. It inhibits viral replication by targeting specific viral enzymes or proteins. Researchers are investigating its effectiveness against RNA viruses, including influenza and hepatitis C virus .
Neuroprotective Effects
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has shown neuroprotective properties in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for potential treatments in neurodegenerative diseases .
Cardiovascular Applications
Researchers have explored the cardiovascular effects of this compound. It may influence blood vessel function, platelet aggregation, and vascular inflammation. Investigations are ongoing to determine its potential in managing cardiovascular diseases, such as hypertension and atherosclerosis .
Mechanism of Action
Target of Action
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
properties
IUPAC Name |
methyl 2-imidazol-1-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMDRJEFXVOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate |
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